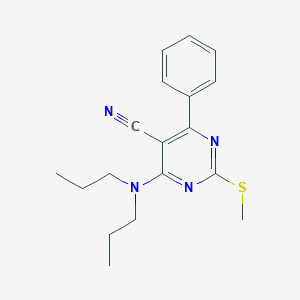
2,3-Dihydro-1,4-benzodioxin-6-yl(4-morpholinyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-1,4-benzodioxin-6-yl(4-morpholinyl)acetonitrile, also known as BMDAM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMDAM is a synthetic compound that belongs to the class of acetonitriles and is used as a precursor for the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 2,3-Dihydro-1,4-benzodioxin-6-yl(4-morpholinyl)acetonitrile is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins involved in various cellular processes. 2,3-Dihydro-1,4-benzodioxin-6-yl(4-morpholinyl)acetonitrile has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2,3-Dihydro-1,4-benzodioxin-6-yl(4-morpholinyl)acetonitrile has been shown to have a significant impact on various biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes involved in lipid metabolism, leading to a decrease in the levels of triglycerides and cholesterol in the blood. 2,3-Dihydro-1,4-benzodioxin-6-yl(4-morpholinyl)acetonitrile has also been shown to have a beneficial effect on the cardiovascular system by improving blood flow and reducing inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,3-Dihydro-1,4-benzodioxin-6-yl(4-morpholinyl)acetonitrile in lab experiments is its high purity and stability, which makes it an ideal compound for studying the effects of specific chemical compounds on biological processes. However, one of the limitations of using 2,3-Dihydro-1,4-benzodioxin-6-yl(4-morpholinyl)acetonitrile in lab experiments is its relatively high cost, which may limit its use in certain research projects.
Orientations Futures
There are several future directions for research on 2,3-Dihydro-1,4-benzodioxin-6-yl(4-morpholinyl)acetonitrile. One potential area of research is the development of new synthetic methods for the production of 2,3-Dihydro-1,4-benzodioxin-6-yl(4-morpholinyl)acetonitrile and related compounds. Another area of research is the investigation of the potential applications of 2,3-Dihydro-1,4-benzodioxin-6-yl(4-morpholinyl)acetonitrile in the treatment of various diseases, including cancer, viral infections, and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of 2,3-Dihydro-1,4-benzodioxin-6-yl(4-morpholinyl)acetonitrile and its effects on various biological processes.
Méthodes De Synthèse
The synthesis of 2,3-Dihydro-1,4-benzodioxin-6-yl(4-morpholinyl)acetonitrile involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with morpholine and acetic anhydride in the presence of a catalyst. The reaction proceeds through a series of steps, resulting in the formation of 2,3-Dihydro-1,4-benzodioxin-6-yl(4-morpholinyl)acetonitrile as the final product.
Applications De Recherche Scientifique
2,3-Dihydro-1,4-benzodioxin-6-yl(4-morpholinyl)acetonitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to possess a wide range of biological activities, including antitumor, antiviral, and antibacterial properties.
Propriétés
Nom du produit |
2,3-Dihydro-1,4-benzodioxin-6-yl(4-morpholinyl)acetonitrile |
|---|---|
Formule moléculaire |
C14H16N2O3 |
Poids moléculaire |
260.29 g/mol |
Nom IUPAC |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-morpholin-4-ylacetonitrile |
InChI |
InChI=1S/C14H16N2O3/c15-10-12(16-3-5-17-6-4-16)11-1-2-13-14(9-11)19-8-7-18-13/h1-2,9,12H,3-8H2 |
Clé InChI |
STUQHYWSYCEMQM-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(C#N)C2=CC3=C(C=C2)OCCO3 |
SMILES canonique |
C1COCCN1C(C#N)C2=CC3=C(C=C2)OCCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-({[(3-hydroxy-1,2,4-triazin-5-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B253903.png)





![4-[(2-Methoxyethyl)amino]-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile](/img/structure/B253909.png)
![4-[(3-Hydroxypropyl)amino]-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile](/img/structure/B253910.png)
![4-[(2-Methoxy-5-methylphenyl)amino]-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile](/img/structure/B253911.png)

![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)propanamide](/img/structure/B253919.png)
![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B253920.png)
![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-cyclohexylacetamide](/img/structure/B253921.png)
![N-(4-bromophenyl)-2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B253922.png)